1-hydroxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile
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Overview
Description
1-Hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure with a hydroxy group, a methoxybenzoyl group, and two cyano groups attached to the indole core.
Preparation Methods
The synthesis of 1-hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The specific functional groups are then introduced through subsequent reactions, such as nitration, reduction, and acylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The hydroxy and cyano groups may play a role in its binding affinity and specificity, affecting its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different functional groups and biological activities.
4-Hydroxy-2-quinolones: Compounds with similar hydroxy and cyano groups but different core structures and applications.
1-Hydroxyimidazoles: Compounds with similar hydroxy groups but different nitrogen-containing ring structures and biological activities. The uniqueness of 1-hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C18H11N3O3 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-hydroxy-3-(4-methoxybenzoyl)indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C18H11N3O3/c1-24-14-4-2-11(3-5-14)18(22)16-10-21(23)17-7-13(9-20)12(8-19)6-15(16)17/h2-7,10,23H,1H3 |
InChI Key |
LUMVVCXCTSCVCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C2C=C(C(=C3)C#N)C#N)O |
Origin of Product |
United States |
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